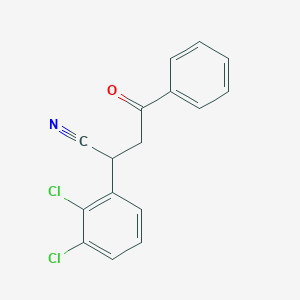![molecular formula C14H17Cl B2551662 1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287272-99-3](/img/structure/B2551662.png)
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in drug design, enhancing the metabolic stability and permeability of the molecules .
准备方法
The synthesis of 1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Material: The synthesis begins with [1.1.1]propellane, a strained bicyclic hydrocarbon.
Functionalization: The [1.1.1]propellane undergoes a series of functionalization reactions to introduce the chloromethyl and 2,5-dimethylphenyl groups.
Reaction Conditions: These reactions often require specific conditions such as light irradiation, specific solvents, and controlled temperatures to ensure the desired product is obtained.
化学反应分析
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form hydrocarbons.
Reagents and Conditions: Common reagents include nucleophiles like amines or thiols for substitution, and oxidizing agents like potassium permanganate for oxidation.
科学研究应用
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Material Science: The compound’s rigidity and stability make it useful in the development of new materials with specific mechanical properties.
Chemical Biology: It can be used as a probe to study biological processes due to its distinct chemical properties.
作用机制
The mechanism of action of 1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclo[1.1.1]pentane scaffold provides a rigid framework that can influence the compound’s binding affinity and specificity .
相似化合物的比较
1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:
1-(Hydroxymethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane: This compound has a hydroxymethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: This compound lacks the methyl groups on the phenyl ring, which can influence its chemical properties and interactions.
属性
IUPAC Name |
1-(chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-10-3-4-11(2)12(5-10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBENFBRLKNXODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)


![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)

![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)
![n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2551591.png)
![4-fluoro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2551592.png)


![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)

![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)
![9-(4-ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2551602.png)
